9-Pyrrol-1-yl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- 9-Pyrrol-1-yl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine and its derivatives have been synthesized for potential applications in various chemical reactions. For instance, a study by Azab and Rady (2012) described the synthesis of novel polyfunctionally heterocyclic derivatives incorporating this compound, highlighting its role as a key intermediate in the synthesis of functionalized chromenes (Azab & Rady, 2012).
Application in Organic Chemistry
- In organic chemistry, this compound has been used for the synthesis of novel annulated products. Deady and Devine (2006) demonstrated its transformation into new heterocyclic systems, showing its versatility in creating complex chemical structures (Deady & Devine, 2006).
Potential in Medicinal Chemistry
- While details on drug use and dosage are excluded as per request, it's worth noting that derivatives of this compound have shown potential in medicinal chemistry. For example, Di Braccio et al. (2014) synthesized derivatives exhibiting interesting anti-inflammatory properties in rats (Di Braccio et al., 2014).
Advanced Synthesis Techniques
- The compound's derivatives have been synthesized using advanced techniques like solventless microwave irradiation, as explored by Mogilaiah, Kavitha, and Sudhakar (2004) (Mogilaiah, Kavitha, & Sudhakar, 2004).
Electrochemical Properties
- Research into the electrochemical properties of related compounds, such as bis(pyrrol-2-yl) arylenes, has been conducted to explore their potential in conducting polymers, indicating the broad applicability of this class of compounds in materials science (Sotzing et al., 1996).
Safety and Hazards
properties
IUPAC Name |
9-pyrrol-1-yl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F6N5/c16-14(17,18)9-7-10(15(19,20)21)22-12-8(9)3-4-11-23-24-13(26(11)12)25-5-1-2-6-25/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIVDFVLCFXXOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F6N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.